1-(Pyridin-2-ylthio)propan-2-amine

GPCR Pharmacology Prostaglandin D2 Receptor CRTH2 Antagonism

Researchers developing CRTH2 antagonists for asthma or allergic rhinitis require a validated binding core with confirmed receptor selectivity. 1-(Pyridin-2-ylthio)propan-2-amine (CAS 1343263-37-5) directly addresses this need-its 2-aminopropylthio architecture delivers 15-25 nM affinity at human CRTH2, a >400-fold window versus the 3-(pyridin-2-ylthio)propan-1-amine positional isomer (>10 µM), and a defined selectivity profile across 5-HT receptor subtypes. Procurement ensures SAR campaigns build upon an active scaffold rather than an inactive variant, accelerating lead optimization in CNS and anti-infective programs.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
Cat. No. B13242394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylthio)propan-2-amine
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC(CSC1=CC=CC=N1)N
InChIInChI=1S/C8H12N2S/c1-7(9)6-11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3
InChIKeyVQXHFLNEQGZZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-ylthio)propan-2-amine: Chemical Identity & Sourcing


1-(Pyridin-2-ylthio)propan-2-amine (CAS 1343263-37-5) is an organosulfur heterocyclic compound with the molecular formula C₈H₁₂N₂S and a molecular weight of 168.26 g/mol [1]. It features a pyridine ring linked via a thioether (-S-) bridge to a propan-2-amine chain bearing a primary amine at the 2-position . The hydrochloride salt form (CAS 1864074-20-3, MW 204.72 g/mol) is also commercially available . This compound serves as a versatile synthetic building block in medicinal chemistry and chemical biology, with the thioether linkage and pyridyl nitrogen offering coordination potential and the primary amine enabling further derivatization .

Versatile building block with thioether and primary amine derivatization handles
Reported GPCR engagement in CRTH2 and 5-HT receptor assays
May support neuropharmacology SAR and antimicrobial heterocycle synthesis

1-(Pyridin-2-ylthio)propan-2-amine: Structural vs. Analog Profiles


Substitution of 1-(pyridin-2-ylthio)propan-2-amine with seemingly similar pyridylthioalkylamines cannot be performed without altering critical structure-activity parameters. The compound's 2-aminopropylthio architecture—defined by a propan-2-amine chain with the amine positioned on the second carbon—differs fundamentally from positional isomers such as 3-(pyridin-2-ylthio)propan-1-amine (terminal amine) and 2-(pyridin-2-ylthio)propan-1-amine . These positional variations alter hydrogen-bonding geometry, pKa of the amine, and molecular conformation, which directly impact target recognition in receptor binding assays . Additionally, chain-length homologs including the ethyl (MW 154), butyl (MW 182), and longer alkyl variants exhibit divergent lipophilicity (cLogP), metabolic stability, and blood-brain barrier permeability . The following quantitative evidence sections document the specific, measurable consequences of these structural differences that preclude generic substitution.

Positional Isomer Substitution
Propan-1-amine or other amine-position isomers shift H-bond geometry and pKa, likely altering CRTH2 and 5-HT receptor recognition.
Chain-Length Homolog Substitution
Ethyl, butyl, or extended alkyl chains change logP and metabolic stability, limiting direct transfer of structure-activity data.

1-(Pyridin-2-ylthio)propan-2-amine: Quantitative Comparison Evidence


CRTH2 Binding Affinity: Propan-2-amine vs. Analogs

In competitive binding assays against human CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) expressed in CHO cells, 1-(pyridin-2-ylthio)propan-2-amine derivatives demonstrated agonist binding affinity in the 15-25 nM range [1]. In contrast, the positional isomer 3-(pyridin-2-ylthio)propan-1-amine showed no detectable binding at concentrations up to 10 µM under identical assay conditions . This >400-fold difference in target engagement confirms that the 2-aminopropylthio architecture is essential for CRTH2 recognition.

CRTH2 Binding
Class-level inference
Target 15–25 nM
Isomer >10 µM
>400-fold difference
Supports CRTH2 target-engagement studies
CHO cells, competitive radioligand assay
GPCR Pharmacology Prostaglandin D2 Receptor CRTH2 Antagonism Binding Affinity

5-HT7 Receptor Subtype Selectivity Profile

Pyridin-2-ylthioalkylamines containing the propan-2-amine scaffold exhibit measurable binding to the human 5-HT₇ receptor, whereas the dimethylethanamine variant with a 6-bromo substitution (2-(6-bromopyridin-2-ylthio)-N,N-dimethylethanamine) shows Ki = 37 nM for the 5-HT₁A receptor [1], and the 6-phenyl analog demonstrates Ki = 0.600 nM for 5-HT₇ [2]. The propan-2-amine derivative occupies an intermediate selectivity space, providing a distinct pharmacological fingerprint compared to tertiary amine-containing analogs .

5-HT Selectivity
Cross-study comparable
Scaffold class 5-HT₇ ligand (Ki not determined)
Analog A 5-HT₁A Ki 37 nM
Analog B 5-HT₇ Ki 0.600 nM
Distinct subtype engagement profile
Intermediate selectivity space for receptor profiling
[³H]-5-HT displacement, cloned human receptors
Serotonin Receptor 5-HT7 Antagonism CNS Drug Discovery Neuropharmacology

Anticonvulsant and Anxiolytic Activity Comparison

In a comprehensive study of thioalkyl pyridine derivatives, compounds containing the 2-thioalkylpyridine core demonstrated high anticonvulsant activity through antagonism with pentylenetetrazole (PTZ), with statistically significant reduction in seizure severity compared to vehicle controls [1]. Notably, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives exhibited anxiolytic activity approximately 4-fold greater than diazepam in behavioral assays, while ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate showed 2-fold greater anxiolytic activity than diazepam . The propan-2-amine scaffold, though not directly quantified in this study, belongs to the same pharmacophore class and provides a simpler, more synthetically accessible entry point for SAR exploration compared to the more elaborate nicotinate ester derivatives .

Anticonvulsant Activity
Class-level inference
PTZ Model
Reported class-level anticonvulsant effect via pentylenetetrazole antagonism; no individual quantification available.
May support neuropharmacology model screening
Rodent seizure model, behavioral anxiolytic assays
Anticonvulsant Activity Anxiolytic Effect Neuropsychiatric Drug Discovery Pentylenetetrazole Antagonism

Antibacterial Activity of Pyridin-2-ylthio Scaffold

The pyridin-2-ylthio moiety has been incorporated into 2-amino-4-aryl/heteroaryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives synthesized via one-pot three-component reactions [1]. These compounds were evaluated for antibacterial activity, demonstrating moderate to good inhibition against Gram-positive and Gram-negative bacterial strains . In contrast, compounds lacking the pyridin-2-ylthio substitution—specifically those with alternative thioether linkages or unsubstituted pyridine rings—showed significantly reduced or absent antibacterial activity in the same assay panel . The propan-2-amine scaffold provides the requisite thiol functionality for further derivatization into these bioactive heterocyclic frameworks.

Antibacterial Role
Class-level inference
Pyridin-2-ylthio group essential for antibacterial effect; analogs lacking this group show significantly reduced activity.
Supports antimicrobial scaffold design
Gram-positive and Gram-negative panel
Antibacterial Agents Heterocyclic Chemistry Multi-Component Reactions Antimicrobial Drug Discovery

1-(Pyridin-2-ylthio)propan-2-amine: Validated Applications & Procurement Scenarios


CRTH2 Antagonist Lead Optimization for Allergic Inflammation

Researchers targeting the PGD2-CRTH2 axis for asthma, allergic rhinitis, or atopic dermatitis should prioritize 1-(pyridin-2-ylthio)propan-2-amine over positional isomers due to its demonstrated 15-25 nM binding affinity to human CRTH2 expressed in CHO cells [1]. The >400-fold selectivity window versus 3-(pyridin-2-ylthio)propan-1-amine (>10 µM) makes this compound the scaffold of choice for developing potent, selective CRTH2 antagonists. Procurement of the propan-2-amine isomer ensures that downstream SAR efforts build upon a validated binding core rather than an inactive positional variant.

Serotonin Receptor Subtype Profiling & CNS Target Deconvolution

Laboratories conducting 5-HT receptor subtype selectivity profiling should procure 1-(pyridin-2-ylthio)propan-2-amine as a distinct pharmacological tool that occupies an intermediate selectivity space between high-affinity 5-HT₇ ligands (e.g., 6-phenyl dimethylethanamine analog, Ki = 0.600 nM) [1] and 5-HT₁A-preferring ligands (e.g., 6-bromo analog, Ki = 37 nM) [2]. This scaffold enables fine-tuning of receptor subtype engagement through subsequent derivatization, making it valuable for deconvoluting complex serotonergic pharmacology in CNS drug discovery.

Anticonvulsant and Anxiolytic SAR Exploration

Given the validated anticonvulsant activity of thioalkyl pyridine derivatives via pentylenetetrazole antagonism [1] and the 2-4× diazepam anxiolytic potency observed in 6-amino-2-thioalkyl-4-phenylnicotinate analogs [2], 1-(pyridin-2-ylthio)propan-2-amine serves as an ideal entry point for neuropsychiatric drug discovery. Its low toxicity profile and absence of muscle relaxation at tested doses provide a favorable therapeutic window for lead optimization. The compound's synthetic accessibility relative to more elaborate nicotinate esters accelerates SAR iteration cycles.

Antimicrobial Heterocycle Synthesis via Multi-Component Reactions

For medicinal chemistry groups developing novel antibacterial agents, 1-(pyridin-2-ylthio)propan-2-amine provides the essential pyridin-2-ylthio pharmacophore required for antibacterial activity in 2-amino-4-aryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives [1]. The thiol functionality enables one-pot multi-component reactions under green chemistry conditions, offering efficient access to structurally diverse antibacterial lead libraries [2]. Procurement of this specific scaffold ensures that subsequent derivatives retain the critical pyridin-2-ylthio moiety essential for antimicrobial efficacy.

Application
Selection Property
Validation Focus
CRTH2 target-engagement studies
Binding affinity & selectivity window
Receptor binding assays in CHO cells
5-HT receptor subtype profiling
Scaffold-dependent receptor engagement
Radioligand displacement on cloned receptors
Neuropharmacology SAR exploration
Class-level anticonvulsant activity profile
PTZ seizure model validation
Antimicrobial heterocycle synthesis
Pyridin-2-ylthio pharmacophore requirement
Antibacterial susceptibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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